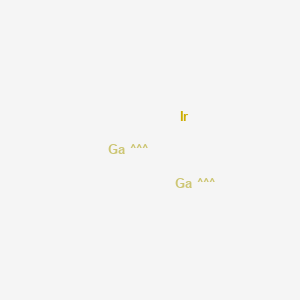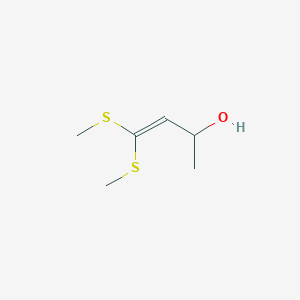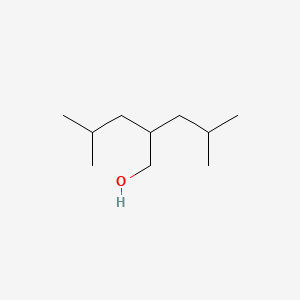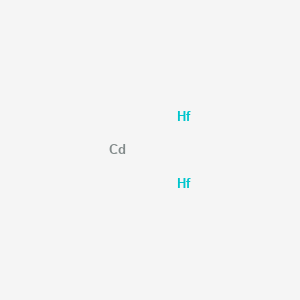
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a tert-butyl group at the 1-position and an ethylidene group at the 4-position. This compound is known for its unique structural properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group. The ethylidene group can be introduced through a subsequent reaction involving ethylidene chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to produce Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- efficiently.
化学反応の分析
Types of Reactions
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with different alkyl groups.
科学的研究の応用
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexane, tert-butyl-: Similar in structure but lacks the ethylidene group.
Cyclohexane, 1,1-dimethylethyl-: Another derivative with different substitution patterns.
Cyclohexane, 1-methylethyl-: Contains an isopropyl group instead of tert-butyl and ethylidene groups.
Uniqueness
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- is unique due to the presence of both tert-butyl and ethylidene groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.
特性
CAS番号 |
14033-64-8 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
1-tert-butyl-4-ethylidenecyclohexane |
InChI |
InChI=1S/C12H22/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5,11H,6-9H2,1-4H3 |
InChIキー |
NAKSJRXGDIIXRU-UHFFFAOYSA-N |
正規SMILES |
CC=C1CCC(CC1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)



